Ethyl 2-amino-6-bromo-7-methoxy-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 2-amino-6-bromo-7-methoxy-1-benzothiophene-3-carboxylate is a synthetic organic compound belonging to the benzothiophene family Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This particular compound is characterized by the presence of an ethyl ester group, an amino group, a bromine atom, and a methoxy group attached to the benzothiophene core
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, including cell biology, cancer treatment, and microbial defense .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The downstream effects of these activities would depend on the specific pathways involved.
Result of Action
Given the broad range of biological activities associated with indole derivatives, it can be inferred that the compound may have significant effects at the molecular and cellular levels .
Action Environment
It is known that the compound should be kept in a dark place, sealed in dry conditions, and stored at 2-8°c .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-6-bromo-7-methoxy-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiophene Core: The initial step involves the construction of the benzothiophene ring system. This can be achieved through cyclization reactions involving suitable precursors such as 2-bromo-4-methoxybenzaldehyde and thiourea under acidic conditions.
Amination: The amino group is introduced through nucleophilic substitution reactions, often using ammonia or amines under controlled conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-6-bromo-7-methoxy-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, thiols, or amines can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products
Substitution Products: Depending on the nucleophile, various substituted benzothiophene derivatives can be obtained.
Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.
Reduction Products: Reduction can yield amines or alcohols.
Hydrolysis Products: Hydrolysis results in the formation of the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 2-amino-6-bromo-7-methoxy-1-benzothiophene-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.
Comparison with Similar Compounds
Ethyl 2-amino-6-bromo-7-methoxy-1-benzothiophene-3-carboxylate can be compared with other benzothiophene derivatives, such as:
Ethyl 2-amino-6-chloro-7-methoxy-1-benzothiophene-3-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 2-amino-6-bromo-7-hydroxy-1-benzothiophene-3-carboxylate: Similar structure but with a hydroxy group instead of a methoxy group.
Ethyl 2-amino-6-bromo-1-benzothiophene-3-carboxylate: Lacks the methoxy group.
These compounds share similar core structures but differ in their functional groups, which can significantly impact their chemical reactivity and biological activity. The presence of different substituents can alter the compound’s solubility, stability, and interaction with biological targets, making each unique in its applications and properties.
Properties
IUPAC Name |
ethyl 2-amino-6-bromo-7-methoxy-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO3S/c1-3-17-12(15)8-6-4-5-7(13)9(16-2)10(6)18-11(8)14/h4-5H,3,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHYVYZADVHGFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1C=CC(=C2OC)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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